molecular formula C14H9Cl3N2O B8271500 2-[(2,4,5-trichlorophenoxy)methyl]-1H-1,3-benzodiazole CAS No. 16883-23-1

2-[(2,4,5-trichlorophenoxy)methyl]-1H-1,3-benzodiazole

Cat. No. B8271500
CAS RN: 16883-23-1
M. Wt: 327.6 g/mol
InChI Key: GFRZLMJKJQYBAE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds like 2,4,5-Trichlorophenoxyacetic acid (also known as 2,4,5-T), a synthetic auxin, involves the reaction of 2,4,5-Trichlorophenol and chloroacetic acid .


Molecular Structure Analysis

The molecular structure of the related compound 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) is C8H5Cl3O3 . It’s an organochloride with the molecular formula C6H3Cl3O .


Chemical Reactions Analysis

The chemical reactions involving related compounds like 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) and hexachlorophene involve the intermediate production of 2,4,5-trichlorophenol (TCP) and the formation of 2,3,7,8-Tetrachlorodibenzodioxin (TCDD, commonly referred to simply as dioxin) as an unwanted by-product .


Physical And Chemical Properties Analysis

The physical and chemical properties of the related compound 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) include a molar mass of 255.48 g/mol, a melting point of 154 to 158 °C, and a boiling point at which it decomposes .

Mechanism of Action

The mechanism of action of the related compound Fenoprop is to mimic the auxin growth hormone indoleacetic acid (IAA). When sprayed on plants it induces rapid, uncontrolled growth .

Safety and Hazards

The related compound 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) is toxic with a NOAEL of 3 mg/kg/day and a LOAEL of 10 mg/kg/day . It causes skin irritation, serious eye irritation, may cause respiratory irritation, and is very toxic to aquatic life .

Future Directions

As for future directions, it’s important to note that the use of related compounds like 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) has been phased out due to toxicity concerns . Therefore, any future research or development involving “2-[(2,4,5-trichlorophenoxy)methyl]-1H-1,3-benzodiazole” would need to take these concerns into account.

properties

CAS RN

16883-23-1

Molecular Formula

C14H9Cl3N2O

Molecular Weight

327.6 g/mol

IUPAC Name

2-[(2,4,5-trichlorophenoxy)methyl]-1H-benzimidazole

InChI

InChI=1S/C14H9Cl3N2O/c15-8-5-10(17)13(6-9(8)16)20-7-14-18-11-3-1-2-4-12(11)19-14/h1-6H,7H2,(H,18,19)

InChI Key

GFRZLMJKJQYBAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)COC3=CC(=C(C=C3Cl)Cl)Cl

Origin of Product

United States

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